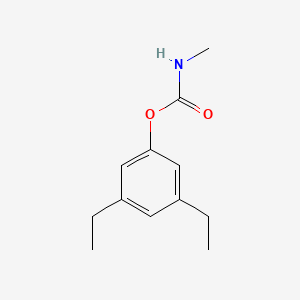
But-1-ene;prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-1-ene and prop-1-ene are both alkenes, which are hydrocarbons containing at least one carbon-carbon double bondThese compounds are colorless gases at room temperature and are used in various industrial applications due to their reactivity and ability to form polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
But-1-ene can be synthesized through the catalytic cracking of long-chain hydrocarbons or by the dehydrogenation of butane. Prop-1-ene is commonly produced as a byproduct of ethylene and gasoline production through the steam cracking of hydrocarbons .
Industrial Production Methods
In industrial settings, but-1-ene is often produced through the oligomerization of ethylene, where ethylene molecules are combined to form longer-chain alkenes. Prop-1-ene is primarily produced via the steam cracking of propane, which involves heating propane to high temperatures in the presence of steam to break it down into smaller molecules, including prop-1-ene .
Chemical Reactions Analysis
Types of Reactions
Both but-1-ene and prop-1-ene undergo various types of chemical reactions, including:
Electrophilic Addition Reactions: These reactions involve the addition of electrophiles to the carbon-carbon double bond.
Polymerization: Both compounds can undergo polymerization to form polymers.
Common Reagents and Conditions
Hydrogen Bromide (HBr): Used in electrophilic addition reactions to form bromoalkanes.
Catalysts: Such as Ziegler-Natta catalysts for polymerization reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
2-Bromobutane: Formed from the addition of HBr to but-1-ene.
Polybutylene and Polypropylene: Formed from the polymerization of but-1-ene and prop-1-ene, respectively.
Scientific Research Applications
Chemistry
But-1-ene and prop-1-ene are used as monomers in the production of various polymers. Polybutylene and polypropylene are widely used in the manufacture of plastic products, including packaging materials, pipes, and automotive parts .
Biology and Medicine
These compounds are not commonly used directly in biological or medical applications. their derivatives and polymers are used in medical devices and packaging materials due to their chemical stability and biocompatibility .
Industry
In addition to their use in polymer production, but-1-ene and prop-1-ene are used as intermediates in the synthesis of other chemicals, such as butanol and propylene oxide. These chemicals are further used in the production of solvents, antifreeze, and other industrial products .
Mechanism of Action
The primary mechanism of action for but-1-ene and prop-1-ene involves their reactivity with electrophiles and their ability to undergo polymerization. In electrophilic addition reactions, the carbon-carbon double bond acts as a nucleophile, attacking the electrophile and forming a carbocation intermediate. This intermediate then reacts with a nucleophile to form the final product .
Comparison with Similar Compounds
Similar Compounds
Ethene (Ethylene): C2H4
Propene (Propylene): C3H6
But-2-ene: C4H8
Uniqueness
But-1-ene and prop-1-ene are unique in their specific applications and reactivity. For example, but-1-ene is preferred for the production of polybutylene due to its specific polymerization properties, while prop-1-ene is widely used in the production of polypropylene, which has different mechanical properties and applications compared to polybutylene .
Properties
CAS No. |
29160-13-2 |
|---|---|
Molecular Formula |
C7H14 |
Molecular Weight |
98.19 g/mol |
IUPAC Name |
but-1-ene;prop-1-ene |
InChI |
InChI=1S/C4H8.C3H6/c1-3-4-2;1-3-2/h3H,1,4H2,2H3;3H,1H2,2H3 |
InChI Key |
LMHUKLLZJMVJQZ-UHFFFAOYSA-N |
SMILES |
CCC=C.CC=C |
Canonical SMILES |
CCC=C.CC=C |
Key on ui other cas no. |
29160-13-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[g]isatin](/img/structure/B1615657.png)












![5-Chloro-2-methoxybenzo[d]oxazole](/img/structure/B1615680.png)
